2-Phenyl-1,3,2-diazaborepane
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Overview
Description
2-Phenyl-1,3,2-diazaborepane is an organoboron compound with the molecular formula C10H15BN2. It is characterized by a boron atom bonded to a phenyl group and a diazaborepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2-diazaborepane typically involves the reaction of phenylboronic acid with a suitable diazaborepane precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-nitrogen bond . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3,2-diazaborepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions where the phenyl group or the diazaborepane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted diazaborepane derivatives. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
2-Phenyl-1,3,2-diazaborepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of advanced materials, including catalysts and electronic components
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3,2-diazaborepane involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. This property makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3,2-dioxaborolane: Similar in structure but contains an oxygen atom instead of nitrogen.
2-Phenyl-1,3,2-diazaboracycloheptane: A larger ring structure with similar boron-nitrogen bonding.
1-Phenyl-1,2-propanedione: Contains a phenyl group and a diketone structure
Uniqueness
2-Phenyl-1,3,2-diazaborepane is unique due to its specific boron-nitrogen bonding and the stability of the diazaborepane ring. This stability allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
13070-21-8 |
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Molecular Formula |
C10H15BN2 |
Molecular Weight |
174.05 g/mol |
IUPAC Name |
2-phenyl-1,3,2-diazaborepane |
InChI |
InChI=1S/C10H15BN2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-3,6-7,12-13H,4-5,8-9H2 |
InChI Key |
FPKPKBFXQRBTKE-UHFFFAOYSA-N |
Canonical SMILES |
B1(NCCCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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